BenchChemオンラインストアへようこそ!

1-Benzyl-1-methylhydroxyguanidine

Vasodilation Nitric Oxide Donor Cardiovascular Pharmacology

1-Benzyl-1-methylhydroxyguanidine (CAS 52245-42-8) is a differentiated N-hydroxyguanidine with a unique N1-benzyl/N2-methyl substitution pattern. It delivers a 24-fold potency advantage over unsubstituted N-hydroxyguanidine in vasodilation (EC50 0.5 vs 12.0 μM) and a 35-fold selectivity index against L1210 leukemia cells over normal fibroblasts – outperforming both N-hydroxyguanidine (SI=9) and N-nitrosoguanidine (SI=2). For ex vivo vascular reactivity, iNOS/neuroinflammatory models, and selective oncology probe studies, this compound is the clear procurement choice over generic analogs.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B8350112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1-methylhydroxyguanidine
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=NO)N
InChIInChI=1S/C9H13N3O/c1-12(9(10)11-13)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H2,10,11)
InChIKeyHXSKIYNGAFSEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1-methylhydroxyguanidine: A Disubstituted N-Hydroxyguanidine with Vasodilator and Anticancer Potential


1-Benzyl-1-methylhydroxyguanidine is a disubstituted N-hydroxyguanidine derivative (molecular formula C9H13N3O, molecular weight 179.22 g/mol) characterized by a benzyl group at N1 and a methyl group at N2 of the guanidine core [1]. It is recognized as a member of the N-hydroxyguanidine class of compounds, which are established nitric oxide (NO) donors with diverse pharmacological activities [2]. This compound has been identified as a vasodilator [1] and a substrate for nitric oxide synthase (NOS) enzymes, with a documented X-ray crystal structure that provides insights into its conformation [1].

Why 1-Benzyl-1-methylhydroxyguanidine Cannot Be Interchanged with Generic N-Hydroxyguanidines


Substitution within the N-hydroxyguanidine class is not straightforward. The specific N1-benzyl/N2-methyl substitution pattern on 1-benzyl-1-methylhydroxyguanidine fundamentally alters its physicochemical properties and biological recognition compared to unsubstituted or mono-substituted analogs [1]. This is evidenced by its distinct NOS isoform inhibition profile, where it demonstrates varying degrees of activity against nNOS and iNOS [2][3], and its unique cytotoxic selectivity index of 35 against L1210 leukemia cells relative to normal fibroblasts . Furthermore, its vasodilatory activity (EC50 = 0.5 μM) is over 20-fold more potent than that of the parent N-hydroxyguanidine , confirming that generic substitution fails to capture the target compound's specific activity profile. These quantitative differences underscore why 1-benzyl-1-methylhydroxyguanidine is not a commodity reagent but a distinct chemical entity with defined performance parameters.

Quantitative Differentiation Evidence for 1-Benzyl-1-methylhydroxyguanidine Versus Closest Analogs


Vasodilatory Potency of 1-Benzyl-1-methylhydroxyguanidine Compared to N-Hydroxyguanidine

1-Benzyl-1-methylhydroxyguanidine exhibits significantly greater vasodilatory potency than the unsubstituted parent compound N-hydroxyguanidine. In a rat aorta assay, the target compound demonstrated an EC50 of 0.5 μM, whereas N-hydroxyguanidine required an EC50 of 12.0 μM to achieve comparable vasodilation . This represents a 24-fold increase in potency for the benzyl/methyl-substituted derivative.

Vasodilation Nitric Oxide Donor Cardiovascular Pharmacology

iNOS Inhibition Potency of 1-Benzyl-1-methylhydroxyguanidine Compared to 1-Amino-2-hydroxyguanidine

1-Benzyl-1-methylhydroxyguanidine demonstrates moderately potent inhibition of inducible nitric oxide synthase (iNOS) with an IC50 of 5.44 μM in LPS-stimulated mouse BV2 cells [1]. In contrast, the commonly used iNOS inhibitor 1-amino-2-hydroxyguanidine exhibits significantly weaker potency with IC50 values of 68 μM in mouse macrophages and 114 μM in rat aortic smooth muscle cells . The target compound is approximately 12.5-fold more potent than 1-amino-2-hydroxyguanidine in comparable cellular assays.

iNOS Inhibition Inflammation Nitric Oxide Synthase

Cytotoxic Selectivity of 1-Benzyl-1-methylhydroxyguanidine Against Leukemia Cells

1-Benzyl-1-methylhydroxyguanidine exhibits selective cytotoxicity against L1210 murine leukemia cells (IC50 = 0.5 μM) while showing markedly reduced toxicity toward normal fibroblast cells (IC50 = 17.5 μM) . This yields a selectivity index of 35, which is substantially higher than that of N-hydroxyguanidine (selectivity index = 9) and N-nitrosoguanidine (selectivity index = 2) .

Cancer Research Cytotoxicity Selectivity Index Leukemia

nNOS Inhibition Profile of 1-Benzyl-1-methylhydroxyguanidine

1-Benzyl-1-methylhydroxyguanidine inhibits rat neuronal nitric oxide synthase (nNOS) with an IC50 of 13 μM in HEK293T cells expressing the enzyme [1]. This provides a reference point for researchers targeting nNOS-mediated pathways. For context, the compound is approximately 3-fold more selective for iNOS (IC50 = 5.44 μM) than nNOS (IC50 = 13 μM) in cellular assays, which may be relevant for isoform-specific experimental designs [2].

nNOS Inhibition Neuronal Nitric Oxide Synthase Neuropharmacology

Antidepressant and Metal Chelating Potential of Benzyl-Substituted Hydroxyguanidines

Patent literature explicitly claims that mono- and disubstituted hydroxyguanidines, including benzylhydroxyguanidines such as 1-benzyl-1-methylhydroxyguanidine, possess utility as metal chelating agents and antidepressants [1]. The benzyl substitution pattern is specifically included within the claimed scope, distinguishing these compounds from simpler hydroxyguanidines. While quantitative binding data for 1-benzyl-1-methylhydroxyguanidine in antidepressant models is not publicly available, the patent establishes that benzyl-substituted hydroxyguanidines as a class exhibit this dual functionality, which is not reported for unsubstituted N-hydroxyguanidine.

Antidepressant Metal Chelation CNS Pharmacology

Optimal Research and Industrial Application Scenarios for 1-Benzyl-1-methylhydroxyguanidine


Cardiovascular Pharmacology: Vasodilation and NO Donor Studies

1-Benzyl-1-methylhydroxyguanidine is ideally suited for ex vivo vascular reactivity experiments requiring a potent N-hydroxyguanidine-based vasodilator. With an EC50 of 0.5 μM in rat aorta assays , it enables robust NO-mediated relaxation at low micromolar concentrations, minimizing solvent interference and off-target effects. This potency advantage over unsubstituted N-hydroxyguanidine (EC50 = 12.0 μM) makes it a preferred tool for dissecting NO-dependent signaling pathways in isolated vessel preparations.

Inflammation and Immunology: iNOS Inhibition Studies

Researchers investigating the role of inducible nitric oxide synthase in inflammatory conditions will find 1-benzyl-1-methylhydroxyguanidine a valuable tool compound. Its iNOS IC50 of 5.44 μM in LPS-stimulated microglial cells [1] provides meaningful inhibition at concentrations that are readily achievable in cell culture. The compound's 12.5-fold greater potency relative to 1-amino-2-hydroxyguanidine allows for lower working concentrations, reducing potential cytotoxicity and improving assay signal-to-noise ratios in chronic inflammation models.

Cancer Biology: Selective Cytotoxicity and Leukemia Models

1-Benzyl-1-methylhydroxyguanidine is particularly appropriate for in vitro oncology studies focused on selective targeting of malignant cells. Its demonstrated cytotoxicity against L1210 leukemia cells (IC50 = 0.5 μM) combined with a selectivity index of 35 over normal fibroblasts positions it as a compelling probe for investigating differential sensitivity mechanisms between cancer and normal cells. This selectivity profile outperforms both N-hydroxyguanidine (SI = 9) and N-nitrosoguanidine (SI = 2), making it the preferred choice for experiments where discrimination between cell populations is paramount.

Neuroscience: nNOS-Mediated Signaling

For studies examining neuronal nitric oxide synthase function, 1-Benzyl-1-methylhydroxyguanidine offers defined nNOS inhibitory activity (IC50 = 13 μM) [2]. The compound's modest 2.4-fold selectivity for iNOS over nNOS should be carefully considered in experimental design, as it may influence interpretations in mixed-cell systems containing both isoforms. It is best deployed in well-controlled neuronal culture models where the relative contribution of each NOS isoform has been established, or as a comparator compound in broader N-hydroxyguanidine structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-1-methylhydroxyguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.